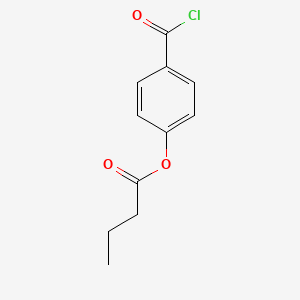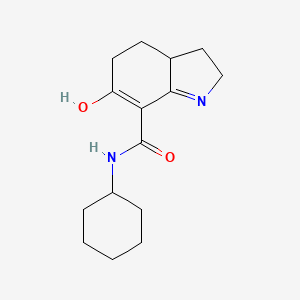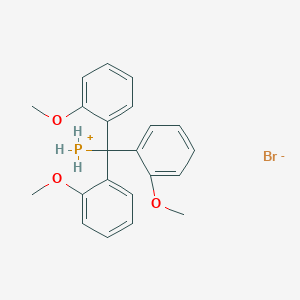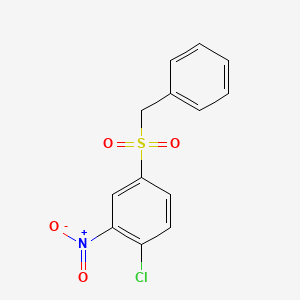![molecular formula C12H6Cl5NO3S B14599186 Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-26-8](/img/structure/B14599186.png)
Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pentachlorophenyl group attached to a sulfonyl moiety, which is further connected to a pyridine ring with an oxide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves the reaction of pentachlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, sulfonyl compounds, and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloropyridine: Another perhalogenated pyridine derivative with similar reactivity.
Pyridine-2-sulfonyl chloride: A precursor in the synthesis of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide.
Pyridine N-oxide: A simpler pyridine derivative with an oxide group.
Uniqueness
This compound is unique due to the presence of both a pentachlorophenyl group and a sulfonyl moiety, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
60264-26-8 |
|---|---|
Formule moléculaire |
C12H6Cl5NO3S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1-oxido-2-[(2,3,4,5,6-pentachlorophenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C12H6Cl5NO3S/c13-8-6(9(14)11(16)12(17)10(8)15)5-22(20,21)7-3-1-2-4-18(7)19/h1-4H,5H2 |
Clé InChI |
BSBYBBFFYJHYON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

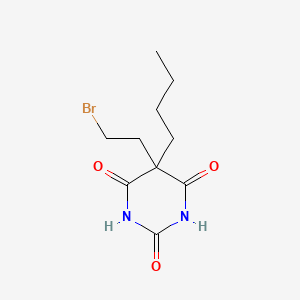

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
